(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
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Overview
Description
The compound (3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazoloisoindole core, a pyrrolidine ring, and multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves multiple steps, including the formation of the thiazoloisoindole core, the introduction of the pyrrolidine ring, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The functional groups attached to the thiazoloisoindole core can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo groups would yield hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and overall structure allow it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloisoindole derivatives and pyrrolidine-containing molecules. These compounds share structural features with (3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide but may differ in their functional groups or overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazoloisoindole core with a pyrrolidine ring and multiple functional groups
Properties
Molecular Formula |
C23H31N3O4S |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C23H31N3O4S/c1-13(2)17(21(30)25-11-7-8-14(25)12-27)24-19(28)18-23(3,4)31-22-16-10-6-5-9-15(16)20(29)26(18)22/h5-6,9-10,13-14,17-18,22,27H,7-8,11-12H2,1-4H3,(H,24,28)/t14-,17-,18+,22?/m0/s1 |
InChI Key |
FGJCXWZVEVSKAH-SIJHPFGISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CO)NC(=O)[C@@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CO)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origin of Product |
United States |
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